molecular formula C13H12FNO3S B6375090 3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol CAS No. 1261948-19-9

3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6375090
CAS No.: 1261948-19-9
M. Wt: 281.30 g/mol
InChI Key: YWAYEOXNFJAIEY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol is an aromatic compound that features a fluorine atom and a methylsulfonylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol typically involves multiple steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride to form the methylsulfonylamino group.

    Hydroxylation: Finally, a hydroxyl group is introduced to the phenyl ring to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The methylsulfonylamino group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and triggering a cascade of biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
  • 2-Fluoro-4-(3-methylsulfonylaminophenyl)phenol
  • 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol

Uniqueness

3-Fluoro-4-(3-methylsulfonylaminophenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methylsulfonylamino group on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N-[3-(2-fluoro-4-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c1-19(17,18)15-10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)14/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAYEOXNFJAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684556
Record name N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-19-9
Record name N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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